molecular formula C7H3Cl2N B1349922 2,6-Dichlorophenylisocyanide CAS No. 6697-95-6

2,6-Dichlorophenylisocyanide

Cat. No.: B1349922
CAS No.: 6697-95-6
M. Wt: 172.01 g/mol
InChI Key: CLJHUVZJZKVHFQ-UHFFFAOYSA-N
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Description

2,6-Dichlorophenylisocyanide is an organic compound with the molecular formula C7H3Cl2N. It is a derivative of phenylisocyanide, where two chlorine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its unique reactivity and is used in various chemical applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenylisocyanide can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloroaniline with phosgene (COCl2) to form 2,6-dichlorophenylisocyanate, which is then converted to this compound. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorophenylisocyanide undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water.

    Substitution Reactions: Can participate in electrophilic aromatic substitution due to the electron-withdrawing effects of the chlorine atoms.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents like primary and secondary amines, alcohols, and water under mild conditions.

    Substitution Reactions: Catalysts such as Lewis acids (e.g., AlCl3) and conditions like elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Addition: Formation of substituted ureas, carbamates, and amines.

    Substitution Reactions: Formation of various substituted aromatic compounds.

    Oxidation and Reduction: Formation of corresponding oxidized or reduced derivatives.

Scientific Research Applications

2,6-Dichlorophenylisocyanide is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-dichlorophenylisocyanide involves its reactivity with nucleophiles, leading to the formation of various adducts. The compound’s isocyanide group (N≡C) acts as both a nucleophile and an electrophile, allowing it to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Phenylisocyanide: Lacks the chlorine substituents, resulting in different reactivity and properties.

    2,4-Dichlorophenylisocyanide: Chlorine atoms are positioned differently, affecting its chemical behavior.

    2,6-Dichlorophenylisothiocyanate: Contains a sulfur atom instead of nitrogen, leading to distinct reactivity.

Uniqueness: 2,6-Dichlorophenylisocyanide is unique due to the presence of chlorine atoms at the 2 and 6 positions, which significantly influence its electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

1,3-dichloro-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c1-10-7-5(8)3-2-4-6(7)9/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJHUVZJZKVHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374201
Record name 2,6-Dichlorophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6697-95-6
Record name 2,6-Dichlorophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6697-95-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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